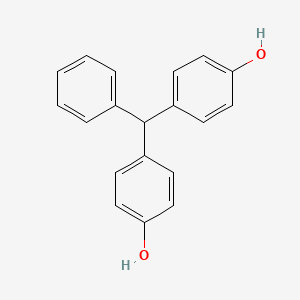

Bis(4-hydroxyphenyl)phenylmethan

Übersicht

Beschreibung

Bis(4-hydroxyphenyl)phenylmethane, also known as Bisphenol F or BPF, is a synthetic compound that belongs to the Bisphenol family. It has a molecular formula of C19H16O2 and a molecular weight of 276.3 g/mol .

Molecular Structure Analysis

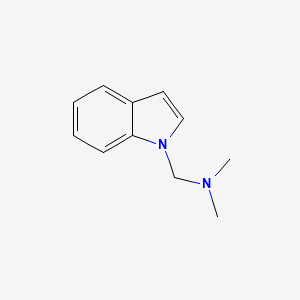

The IUPAC name for Bis(4-hydroxyphenyl)phenylmethane is 4-[(4-hydroxyphenyl)-phenylmethyl]phenol . The InChI string is InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19-21H . The Canonical SMILES string is C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O .Physical And Chemical Properties Analysis

Bis(4-hydroxyphenyl)phenylmethane has a molecular weight of 276.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass is 276.115029749 g/mol and the Monoisotopic Mass is also 276.115029749 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 21 .Wissenschaftliche Forschungsanwendungen

Medizin: Antivire Anwendungen

Bis(4-hydroxyphenyl)phenylmethan-Derivate haben sich als vielversprechend in der antiviralen Therapie erwiesen. Beispielsweise hat ein Derivat namens 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-on eine inhibitorische Aktivität gegen SARS-CoV-2 gezeigt, indem es an die N-terminale Domäne des N-Proteins des Virus bindet .

Industrie: Polymerproduktion

Diese Verbindung wird bei der Herstellung von Polycarbonaten durch ein Verfahren namens Phosgenierung verwendet. Die resultierenden Polycarbonate werden durch verschiedene Methoden wie Infrarotspektroskopie und thermogravimetrische Analyse charakterisiert, um ihre Eigenschaften für industrielle Anwendungen zu bestimmen .

Lebensmittelverpackung

In der Lebensmittelindustrie wird Bisphenol F in Lackbeschichtungen für Dosen und andere Lebensmittelverpackungsmaterialien verwendet, um die Produktintegrität und -sicherheit zu gewährleisten .

Zahnmedizin

Bisphenol F wird auch in Zahnkunststoffen eingesetzt und trägt zur Haltbarkeit und Wirksamkeit von zahnärztlichen Füllungsmaterialien bei .

Analytischer Standard

Es dient als analytischer Standard in chemischen Analysen, um Genauigkeit und Konsistenz in Forschungs- und Qualitätskontrollprozessen zu gewährleisten .

Safety and Hazards

Bis(4-hydroxyphenyl)phenylmethane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and wearing of protective gloves, eye protection, and face protection is advised .

Wirkmechanismus

Target of Action

Bis(4-hydroxyphenyl)phenylmethane, also known as 4,4’-Methylenediphenol or Bisphenol F, is a chemical compound with the molecular formula CH2(C6H4OH)2 The primary targets of this compound are currently not well-defined in the literature

Biochemical Pathways

It is worth noting that other bisphenols have been shown to interact with various biochemical pathways, including those involved in endocrine regulation .

Action Environment

It is known that the compound is stable under normal storage conditions .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Bis(4-hydroxyphenyl)phenylmethane are not well-studied. It is known that bisphenols can interact with various enzymes and proteins. For instance, some bisphenols are known to interact with estrogen receptors, exerting endocrine-disrupting effects

Cellular Effects

The cellular effects of Bis(4-hydroxyphenyl)phenylmethane are not fully understood. Studies on related compounds suggest that bisphenols can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Bis(4-hydroxyphenyl)phenylmethane is not well-defined. It is known that bisphenols can bind to estrogen receptors, thereby influencing gene expression They may also interact with other biomolecules, leading to changes in enzyme activity

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Bis(4-hydroxyphenyl)phenylmethane in animal models. Studies on related compounds suggest that high doses of bisphenols can have toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving Bis(4-hydroxyphenyl)phenylmethane are not well-characterized. It is known that bisphenols can be metabolized in the body, leading to the formation of various metabolites

Subcellular Localization

The subcellular localization of Bis(4-hydroxyphenyl)phenylmethane is not well-characterized. It is known that many small molecules can localize to various compartments within the cell depending on their physicochemical properties

Eigenschaften

IUPAC Name |

4-[(4-hydroxyphenyl)-phenylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSGMIIGVQRGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401859 | |

| Record name | bis(4-hydroxyphenyl)phenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4081-02-1 | |

| Record name | bis(4-hydroxyphenyl)phenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

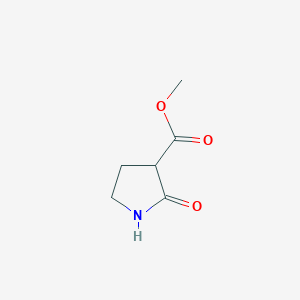

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)

![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)